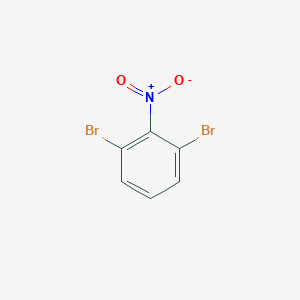

1,3-Dibromo-2-nitrobenzene

Description

Properties

IUPAC Name |

1,3-dibromo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATHNBZPXBWLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504741 | |

| Record name | 1,3-Dibromo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-32-9 | |

| Record name | 1,3-Dibromo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Benzene Derivatives

The synthesis typically begins with nitration of benzene or substituted benzene derivatives. Nitration introduces a nitro group (-NO₂) at the ortho, meta, or para position, depending on the directing effects of existing substituents. For 1,3-dibromo-2-nitrobenzene, the nitro group is introduced first, as it acts as a meta-directing group during subsequent bromination.

Reaction Conditions :

-

Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C.

-

Mechanism : The nitronium ion (NO₂⁺) generated in situ attacks the aromatic ring, forming nitrobenzene.

Limitations :

Bromination Techniques

Bromination is performed after nitration to introduce bromine atoms at the meta positions relative to the nitro group. The reaction’s regioselectivity is governed by the nitro group’s electronic effects.

Classic Bromination Protocol :

-

Reagents : Bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃).

-

Conditions : Reflux in a non-polar solvent (e.g., CCl₄) at 80–100°C for 6–12 hours.

-

Mechanism : The Lewis acid polarizes Br₂, generating Br⁺, which attacks the electron-deficient aromatic ring.

Yield Optimization :

-

Stepwise bromination (mono- followed by di-substitution) improves selectivity but increases reaction time.

-

Excess Br₂ (2.2 equivalents) ensures complete di-substitution.

Table 1: Traditional Bromination Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| FeBr₃ | 80 | 12 | 65 | 1,3 > 1,4 |

| AlBr₃ | 100 | 8 | 72 | 1,3 > 1,4 |

Modern Methodological Advances

Catalytic Bromination with Enhanced Selectivity

Recent advances focus on improving bromine atom economy and reducing waste.

Phosphorus-Based Catalysts :

-

Tribromide salts (e.g., PBr₃) enable milder conditions (40–60°C) and shorter reaction times (3–5 hours).

-

Example : Using PBr₃ in dichloromethane achieves 78% yield with 95% selectivity for this compound.

Microwave-Assisted Bromination :

Continuous Flow Synthesis

Industrial-scale production increasingly adopts continuous flow reactors to mitigate safety risks and improve efficiency.

Protocol from Patent CN117105752A :

-

Reactants : Acetone-methanol mixture and bromine fed via separate pumps into a preheated (45°C) flow reactor.

-

Residence Time : 10 minutes.

Table 2: Continuous Flow vs. Batch Bromination

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 8–12 h | 10 min |

| Yield | 65–72% | 80–85% |

| Byproduct Formation | 15–20% | <5% |

| Scalability | Limited | High |

Industrial Production and Scalability

Large-Scale Bromination Challenges

-

Exothermicity : Bromination releases significant heat, requiring jacketed reactors for temperature control.

-

Bromine Handling : Corrosive and toxic Br₂ necessitates closed-loop systems to prevent exposure.

Safety Protocols :

-

Inert gas purging to avoid explosive bromine vapor accumulation.

-

Real-time monitoring of Br₂ feed rates to prevent over-bromination.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atoms at positions 1 and 3 undergo substitution under specific conditions due to the electron-withdrawing nitro group at position 2, which activates the aromatic ring toward nucleophilic attack.

Mechanistic Insight : The nitro group directs nucleophiles to the para positions relative to itself, facilitating substitution at bromine sites. Steric effects influence regioselectivity in coupling reactions.

Reduction Reactions

The nitro group (-NO₂) is reducible to an amino group (-NH₂), significantly altering the compound’s electronic properties.

Key Consideration : Reduction preserves bromine substituents, enabling further functionalization of the amino derivative.

Oxidation Reactions

While less common, oxidation of the nitro group or bromine substituents can occur under aggressive conditions:

Limitation : Oxidation reactions often lead to decomposition rather than stable products due to the compound’s electron-deficient aromatic system.

Comparative Reactivity with Analogues

The positioning of bromine and nitro groups critically impacts reactivity:

| Compound | Substitution Pattern | Reactivity Toward Suzuki Coupling | Nitro Reduction Efficiency |

|---|---|---|---|

| This compound | 1,3-Br; 2-NO₂ | High (para-directing effect) | High (steric accessibility) |

| 1,4-Dibromo-2-nitrobenzene | 1,4-Br; 2-NO₂ | Moderate | Moderate |

| 2,6-Dibromo-1-nitrobenzene | 2,6-Br; 1-NO₂ | Low (steric hindrance) | Low |

Stability and Hazard Considerations

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:

DBNB serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by other nucleophiles. This property is exploited in the production of more complex compounds, including pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving DBNB

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Sodium methoxide, potassium hydroxide |

| Reduction | Conversion of nitro group to amino group | Hydrogen gas with Pd/C catalyst |

| Oxidation | Less common reactions involving oxidation | Potassium permanganate |

Pharmaceutical Applications

DBNB has been utilized in drug development due to its ability to act as a precursor for various pharmacologically active compounds. Notably, it has been involved in synthesizing anti-cancer agents and other therapeutics.

Case Study: Anti-Cancer Agents

Research indicates that derivatives of DBNB have shown promising results in inhibiting cancer cell proliferation. For example, modifications to the nitro group can enhance biological activity while reducing toxicity.

Material Science

In material science, DBNB is used in the production of polymers and advanced materials due to its reactivity and ability to form cross-linked structures. Its properties make it suitable for applications in coatings and adhesives.

Environmental Studies

DBNB's environmental impact has been a subject of research due to its potential as a contaminant in soil and water systems. Studies have shown that DBNB can induce oxidative stress in aquatic organisms, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage.

Table 2: Toxicological Effects of DBNB

| Study Type | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| In vitro cytotoxicity | Human liver cells | Increased ROS levels | |

| In vivo toxicity | Rodents | Liver damage observed | |

| Genotoxicity | Various cell lines | DNA damage |

The biological activity of DBNB is primarily attributed to its reactivity towards nucleophiles due to the electron-withdrawing nature of the nitro group. This reactivity enables it to participate in various chemical reactions critical for biological applications.

Neurotoxicity Assessment:

A study assessing the neurotoxic effects of DBNB revealed that it could cross the blood-brain barrier (BBB), leading to neuroinflammation and neuronal death in rodent models. This finding highlights potential risks associated with exposure, particularly in occupational settings.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atoms can be displaced by nucleophiles, leading to the formation of various substituted products. The reduction of the nitro group to an amino group involves the transfer of electrons and protons, facilitated by a catalyst.

Comparison with Similar Compounds

- 1,2-Dibromo-4-nitrobenzene

- 1,4-Dibromo-2-nitrobenzene

- 2,6-Dibromo-1-nitrobenzene

Comparison: 1,3-Dibromo-2-nitrobenzene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and applications. Compared to its isomers, it has distinct chemical properties and reactivity patterns, making it suitable for specific synthetic applications and research purposes.

Biological Activity

1,3-Dibromo-2-nitrobenzene (DBNB) is an organic compound notable for its diverse biological activities and applications in chemical synthesis, pharmaceuticals, and environmental studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two bromine atoms and one nitro group attached to a benzene ring. Its molecular formula is with a CAS number of 13402-32-9. The synthesis typically involves:

- Nitration : Benzene is nitrated using concentrated sulfuric and nitric acids to form nitrobenzene.

- Bromination : Nitrobenzene is then brominated using bromine in the presence of a catalyst like iron or aluminum bromide.

The biological activity of DBNB primarily arises from its reactivity towards nucleophiles due to the electron-withdrawing nature of the nitro group. This makes the benzene ring more susceptible to nucleophilic attack, allowing DBNB to participate in various chemical reactions such as:

- Nucleophilic Aromatic Substitution : The bromine atoms can be replaced by nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents .

Toxicological Studies

DBNB exhibits toxicity that has been evaluated in various studies. For instance, it has been shown to induce oxidative stress and cytotoxicity in different cell lines. One study indicated that exposure to DBNB led to increased levels of reactive oxygen species (ROS), resulting in cellular damage and apoptosis .

Table 1: Toxicological Effects of this compound

| Study Type | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| In vitro cytotoxicity | Human liver cells | Increased ROS levels | |

| In vivo toxicity | Rodents | Liver damage observed | |

| Genotoxicity | Various cell lines | DNA damage |

Pharmacological Applications

DBNB has potential applications in drug development due to its ability to act as a precursor for various pharmacologically active compounds. It has been utilized in the synthesis of certain anti-cancer agents and other therapeutic drugs.

Case Studies

- Neurotoxicity Assessment : A study assessing the neurotoxic effects of DBNB found that it could cross the blood-brain barrier (BBB), leading to neuroinflammation and neuronal death in rodent models. This suggests potential risks associated with exposure, especially in occupational settings .

- Environmental Impact : Research on the environmental persistence of DBNB indicated its potential as a contaminant in soil and water systems. Its toxicity poses risks to aquatic life, leading to calls for stricter regulations on its use and disposal .

Q & A

Q. What are the optimal synthetic routes for 1,3-dibromo-2-nitrobenzene, and how can reaction yields be improved?

this compound is typically synthesized via electrophilic aromatic substitution (EAS) or nitration of brominated precursors. Key steps include:

- Electrophilic Bromination : Use Br₂ with FeBr₃ as a catalyst to introduce bromine atoms at the 1,3-positions of benzene derivatives.

- Nitration : Apply mixed acid (HNO₃/H₂SO₄) to introduce a nitro group at the 2-position. To improve yields, optimize stoichiometry (e.g., Br₂:substrate ratio of 2:1) and reaction temperature (60–80°C for nitration). Monitor intermediates via TLC or HPLC to minimize side products like over-nitrated or polybrominated species .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns) and FT-IR to verify nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for synthetic studies).

- Elemental Analysis : Validate molecular formula (C₆H₃Br₂NO₂) and rule out halogen exchange byproducts .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic vapors.

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., from nitration) before disposal.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Model reaction pathways (e.g., Suzuki-Miyaura coupling) to identify transition states and activation energies. Focus on steric effects from bromine substituents and electronic effects from the nitro group.

- Molecular Electrostatic Potential (MEP) Maps : Predict regioselectivity in nucleophilic attacks. The nitro group’s electron-withdrawing nature directs reactions to the 4- and 6-positions .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : If ¹H NMR shows unexpected splitting patterns, consider:

Q. What experimental designs are recommended to study the environmental persistence of this compound?

- Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 2–12). Monitor degradation products via LC-MS.

Q. How can catalytic systems be optimized for selective functionalization of this compound?

- Palladium Catalysts : Screen ligands (e.g., PPh₃, XPhos) for Suzuki coupling to retain the nitro group.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates.

- Kinetic Studies : Use in situ IR or Raman spectroscopy to track intermediate formation and optimize catalyst loading .

Methodological Notes

- Synthetic Optimization : Always include control experiments (e.g., catalyst-free reactions) to confirm mechanistic hypotheses.

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian).

- Safety Compliance : Adhere to institutional guidelines for halogenated waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.